

Application Notes and Protocols for G0-C14 Mediated mRNA Delivery

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Compound of Interest		
Compound Name:	G0-C14	
Cat. No.:	B10857302	Get Quote

Introduction

G0-C14 is a cationic, ionizable amino lipid designed for the formulation of nanoparticles for nucleic acid delivery.[1][2] It is based on a generation 0 (G0) poly(amido amine) (PAMAM) dendrimer, which provides a scaffold of tertiary amines, conjugated with 14-carbon (C14) lipid tails.[3][4] This structure is optimized for condensing and protecting negatively charged mRNA molecules and facilitating their delivery into target cells. The tertiary amines provide positive charges at acidic pH to interact with mRNA, while the lipid tails are crucial for forming the nanoparticle's hydrophobic core and interacting with other lipid components.[3]

The **G0-C14** system typically forms a polymer-lipid hybrid nanoparticle. The core consists of the **G0-C14**/mRNA complex, often stabilized by a hydrophobic polymer like poly(lactic-coglycolic acid) (PLGA) or poly(disulfide amide) (PDSA).[3][5] This core is then encapsulated within a lipid shell, commonly including a polyethylene glycol (PEG) lipid (lipid-PEG), which enhances stability and circulation time in vivo.[3] This platform is versatile and has been adapted for delivering therapeutic mRNAs, such as those encoding for tumor suppressor proteins like p53 and PTEN, in cancer research.[5][6][7]

Application Notes Principle of G0-C14 Synthesis

The synthesis of **G0-C14** is a straightforward and efficient process involving the ring-opening of an epoxide by the primary amines of a G0 PAMAM dendrimer.[3] Specifically, 1,2-



epoxytetradecane (the source of the C14 tails) is reacted with the dendrimer.[4] This solvent-free reaction requires no complex protection or deprotection steps, making it highly efficient.[3] The number of lipid tails conjugated to the dendrimer can be controlled; for example, reacting seven equivalents of the epoxide with one equivalent of the G0 dendrimer yields a **G0-C14** molecule with approximately seven lipid tails.[3]

Mechanism of Nanoparticle Formation and mRNA Encapsulation

G0-C14 nanoparticles are typically formed via a nano-precipitation method.[3] The process relies on the self-assembly of components driven by electrostatic and hydrophobic interactions.

- Complexation: The positively charged tertiary amines of **G0-C14** interact electrostatically with the negatively charged phosphate backbone of the mRNA, condensing it into a compact core.[3][6]
- Hydrophobic Core Formation: A hydrophobic polymer, such as PLGA, is added. The
 hydrophobic lipid tails of G0-C14 interact with the polymer, forming a stable, hydrophobic
 core that protects the G0-C14/mRNA complex.[3]
- Self-Assembly and PEGylation: This organic phase mixture (e.g., in DMF) is rapidly injected into an aqueous solution containing lipid-PEG.[6] The hydrophobic effect drives the self-assembly of the core components, while the lipid-PEG molecules arrange on the surface, forming a protective hydrophilic shell. This process results in the formation of stable, monodisperse nanoparticles around 100 nm in size.[6]

Mechanism of Cellular Uptake and Endosomal Escape

The efficient delivery of mRNA to the cytoplasm is the critical function of the **G0-C14** nanoparticle. This is achieved through a multi-step process involving cellular uptake and subsequent escape from the endosome.

 Cellular Uptake: Nanoparticles are internalized by cells primarily through energy-dependent endocytosis pathways, such as clathrin-mediated endocytosis and macropinocytosis.[8][9]
 For targeted delivery, some formulations are designed to be responsive to the tumor microenvironment (TME). For instance, an acid-labile PEG linker can be cleaved in the



acidic TME, detaching the PEG shield and exposing the nanoparticle core, which enhances cellular uptake.

- Endosomal Escape: This is the rate-limiting step for mRNA delivery. After endocytosis, the nanoparticle is trapped within an endosome. As the endosome matures, its internal pH drops (becomes more acidic). The tertiary amines on the **G0-C14** dendrimer become protonated in this acidic environment.[3][10] This leads to two proposed mechanisms for escape:
 - Membrane Fusion/Destabilization: The protonated, positively charged G0-C14 interacts with the negatively charged lipids of the endosomal membrane, destabilizing the membrane and leading to the release of the mRNA into the cytoplasm.[11][12]
 - Proton Sponge Effect: The protonated amines buffer the endosomal pH, leading to an influx of protons and counter-ions (like chloride). This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents.[7]
 [13]

Once in the cytoplasm, the mRNA is released from the **G0-C14** complex and can be translated by the cell's ribosomal machinery to produce the encoded protein.

Data Presentation

Table 1: Physicochemical Properties of G0-C14/mRNA

Nanoparticles

Parameter	Value	Reference
mRNA Encapsulation Efficiency	~80% - >95%	[2]
Average Particle Size (Diameter)	~100 nm	[6]
Formulation	Polymer-Lipid Hybrid Nanoparticle	[3][6]

Table 2: Biological Efficacy of G0-C14 Mediated mRNA Delivery



Experiment	Result	Cell Type / Model	Reference
EGFP mRNA Transfection	>80% EGFP expression	Trastuzumab-resistant breast cancer cells	[10]
PTEN mRNA Delivery	5-fold restoration of PTEN protein	Trastuzumab-resistant breast cancer cells	[10]
Cellular Uptake Enhancement	4-fold increase with pH-responsive PEG detachment	In vitro cancer cell model	[10]

Experimental Protocols Protocol 1: Synthesis of G0-C14 Cationic Lipid

This protocol is adapted from the methodology described in the literature.[3]

- Reaction Setup: In a clean glass vial, combine poly(amido amine) (PAMAM) dendrimer G0 (1 equivalent) and 1,2-epoxytetradecane (7 equivalents).
- Reaction: Heat the mixture at 90 °C for 48 hours with constant stirring. The reaction is performed neat, without any solvent.
- Purification (Silica Gel Chromatography):
 - Prepare a silica gel column.
 - Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂).
 - Load the dissolved product onto the column.
 - Elute the product using a gradient elution, starting with 100% CH₂Cl₂ and gradually increasing the polarity with a mixture of CH₂Cl₂/Methanol(MeOH)/Ammonium Hydroxide(NH₄OH) (e.g., up to a 75:22:3 ratio).
- Characterization: Collect the fractions containing the purified G0-C14. Combine the fractions
 and remove the solvent under reduced pressure. Confirm the chemical structure and purity
 using ¹H NMR.



Protocol 2: Formulation of G0-C14/mRNA Nanoparticles via Nanoprecipitation

This protocol describes the formulation of a polymer-lipid hybrid nanoparticle for mRNA delivery.[3][6]

• Preparation of Solutions:

- Organic Phase: In an appropriate organic solvent like Dimethylformamide (DMF), dissolve the G0-C14 lipid and a hydrophobic polymer (e.g., Meo-PEG-Dlink_m-PLGA or PLGA) to form a homogenous solution.
- Aqueous mRNA Phase: Dissolve the desired mRNA in an RNase-free aqueous buffer (e.g., citrate buffer, pH 4.0).
- Aqueous Shell Phase: Dissolve a lipid-PEG conjugate (e.g., DSPE-PEG) in RNase-free water.

mRNA Condensation:

- Add the G0-C14 solution to the mRNA solution at a specified weight ratio (e.g., 15:1 G0-C14 to mRNA).[3]
- Mix gently and allow to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.

Nanoparticle Self-Assembly:

- Rapidly inject the organic solution containing the G0-C14/mRNA complex and polymer into the aqueous shell phase solution under vigorous stirring.
- The ratio of the organic to aqueous phase should be carefully controlled (e.g., 1:5 or 1:10 v/v).
- Continue stirring for 2-4 hours at room temperature to allow for nanoparticle stabilization and solvent evaporation.



Purification:

- Transfer the nanoparticle suspension to an ultrafiltration device (e.g., Amicon Ultra centrifugal filters with an appropriate molecular weight cutoff, like 100 kDa).
- Wash the nanoparticles several times with RNase-free water or PBS (pH 7.4) by centrifugation to remove the organic solvent and any unencapsulated components.
- Resuspend the purified nanoparticles in the desired buffer for storage or immediate use.

Protocol 3: In Vitro Transfection with G0-C14/mRNA Nanoparticles

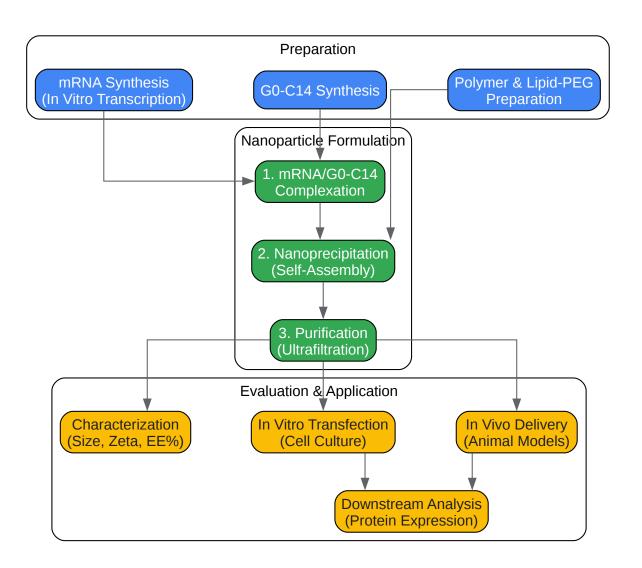
This protocol provides a general guideline for transfecting mammalian cells in culture.[14][15]

- Cell Seeding: The day before transfection, seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.
- Preparation of Transfection Complexes:
 - Dilute the G0-C14/mRNA nanoparticle suspension to the desired final concentration of mRNA (e.g., 100-500 ng per well) in serum-free cell culture medium (e.g., Opti-MEM).
- Transfection:
 - Remove the growth medium from the cells.
 - Gently add the diluted nanoparticle suspension to each well.
 - Incubate the cells with the nanoparticles for 4-6 hours at 37 °C in a CO₂ incubator.
- Post-Transfection:
 - After the incubation period, add complete growth medium (containing serum) to each well.
 Alternatively, the transfection medium can be carefully removed and replaced with fresh,
 complete growth medium.
- Assay for Protein Expression:



- Incubate the cells for 24-72 hours post-transfection to allow for mRNA translation and protein expression.
- Assess protein expression using an appropriate method, such as Western blotting, flow cytometry (for fluorescent reporter proteins like GFP), or an enzyme activity assay.

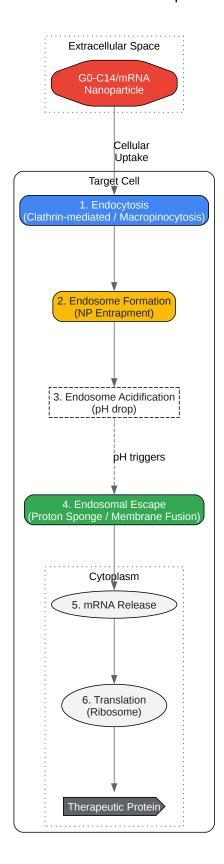
Visualizations



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Caption: Experimental workflow for **G0-C14** mRNA nanoparticle delivery.



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Caption: Cellular uptake and endosomal escape mechanism of G0-C14 nanoparticles.

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